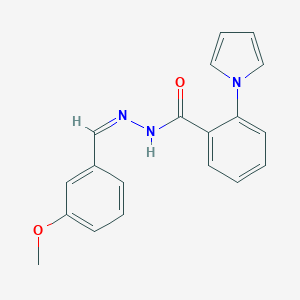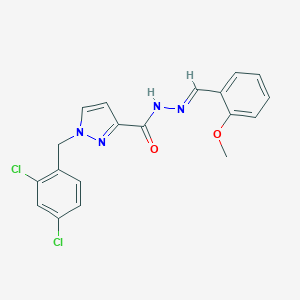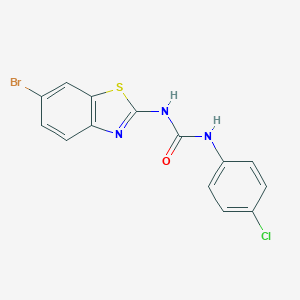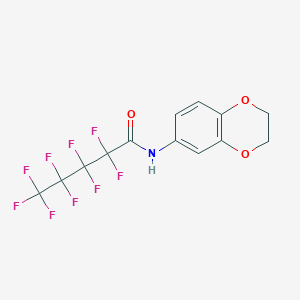
N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide, also known as MPBH, is a chemical compound that has been extensively studied for its potential use in scientific research. MPBH is a hydrazone derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Scientific Research Applications
N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has been extensively studied for its potential use in scientific research. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has also been shown to possess antimicrobial activity against a range of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has been found to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, microbial growth, and cancer cell proliferation. N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer cell proliferation. Additionally, N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. In vitro studies have demonstrated that N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has also been shown to inhibit the growth of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In vivo studies have demonstrated that N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide can reduce inflammation and tissue damage in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. Additionally, N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has been shown to inhibit tumor growth and induce apoptosis in cancer cells in animal models of various cancers.
Advantages and Limitations for Lab Experiments
N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has several advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and it has been shown to exhibit a range of biological activities that make it a useful tool for studying inflammation, microbial growth, and cancer cell proliferation. However, N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide also has some limitations for lab experiments. It is a hydrazone derivative, which can be prone to hydrolysis and other chemical reactions that may affect its stability and activity. Additionally, N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide. One area of interest is the development of more stable and potent analogs of N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide that can be used for therapeutic purposes. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide, which may lead to the identification of new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide in human clinical trials, which may pave the way for its use as a therapeutic agent in the treatment of inflammatory diseases and cancer.
Synthesis Methods
N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide can be synthesized through a simple reaction between 3-methoxybenzaldehyde and 2-(1H-pyrrol-1-yl)benzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain pure N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide.
properties
IUPAC Name |
N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-24-16-8-6-7-15(13-16)14-20-21-19(23)17-9-2-3-10-18(17)22-11-4-5-12-22/h2-14H,1H3,(H,21,23)/b20-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKMCIBFGARHQB-ZHZULCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B448876.png)

![2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-fluorobenzylidene)propanohydrazide](/img/structure/B448878.png)
![N'-(4-bromobenzylidene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448880.png)


![N'-(4-fluorobenzylidene)-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanohydrazide](/img/structure/B448886.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B448887.png)
![N'-[(5-methyl-2-furyl)methylene]-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanohydrazide](/img/structure/B448890.png)

![2-(4-butylphenoxy)-N'-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzylidene}acetohydrazide](/img/structure/B448895.png)
![2-(5-isopropyl-2-methylphenoxy)-N'-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzylidene}acetohydrazide](/img/structure/B448896.png)
![3,4-dimethyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B448897.png)